(3R)-3-Methylhexanedioyl dichloride
Description
(3R)-3-Methylhexanedioyl dichloride is a chiral, aliphatic diacid chloride with the molecular formula $ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $. It is characterized by a six-carbon backbone (hexanedioyl) with a methyl group at the third carbon in the (R)-configuration. This compound is primarily used in organic synthesis for acylations and polymerizations, leveraging its high electrophilicity. Its stereochemistry influences reactivity and product stereoselectivity, making it valuable in asymmetric catalysis and pharmaceutical intermediate synthesis .
Properties
CAS No. |
88342-70-5 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
(3R)-3-methylhexanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
YDDUPABDRNKFDU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)Cl)CC(=O)Cl |
Canonical SMILES |
CC(CCC(=O)Cl)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3R)-3-Methylhexanedioyl dichloride typically involves the reaction of (3R)-3-Methylhexanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:
(3R)-3-Methylhexanedioic acid+SOCl2→(3R)-3-Methylhexanedioyl dichloride+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of (3R)-3-Methylhexanedioyl dichloride may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3R)-3-Methylhexanedioyl dichloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, (3R)-3-Methylhexanedioyl dichloride hydrolyzes to form (3R)-3-Methylhexanedioic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed.
Major Products:
Substitution Products: Amides, esters, thioesters.
Hydrolysis Product: (3R)-3-Methylhexanedioic acid.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
Chemistry: (3R)-3-Methylhexanedioyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, (3R)-3-Methylhexanedioyl dichloride is used to synthesize bioactive molecules that may have therapeutic potential. It can be used to introduce functional groups that enhance the biological activity of drug candidates.
Industry: The compound is used in the production of polymers and resins. Its ability to form stable acyl derivatives makes it useful in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Methylhexanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (3R)-3-Methylhexanedioyl dichloride with structurally related diacid chlorides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity (Relative) | Solubility |
|---|---|---|---|---|---|
| (3R)-3-Methylhexanedioyl dichloride | $ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $ | 197.06 | 215–220 (est.) | High | Soluble in THF, DCM, ether |
| Hexanedioyl dichloride | $ \text{C}6\text{H}8\text{Cl}2\text{O}2 $ | 183.03 | 198–200 | Very high | Soluble in polar aprotic solvents |
| (3S)-3-Methylhexanedioyl dichloride | $ \text{C}7\text{H}{10}\text{Cl}2\text{O}2 $ | 197.06 | 215–220 (est.) | High | Similar to (3R)-isomer |
| Glutaryl dichloride | $ \text{C}5\text{H}6\text{Cl}2\text{O}2 $ | 168.99 | 185–190 | Moderate | Soluble in benzene, DCM |
Key Observations :
- Steric Effects : The (3R)-methyl group introduces steric hindrance compared to unsubstituted hexanedioyl dichloride, reducing reaction rates in sterically demanding reactions (e.g., bulky nucleophiles) .
- Stereoselectivity : The (3R)-isomer produces enantiomerically enriched products in asymmetric syntheses, unlike achiral analogs like hexanedioyl dichloride .
Spectroscopic Differentiation
$ ^1\text{H} $-NMR data highlights key differences:
- Methyl Group Signal : The (3R)-isomer shows a distinct triplet at δ 1.02 ppm (9H, s) for the tert-butyl group in derivatives, absent in linear analogs .
- Chiral Center Effects : Splitting patterns in the 3.8–4.0 ppm range (methylene protons) differ from achiral dichlorides, as seen in comparative studies of Zygocaperoside derivatives .
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